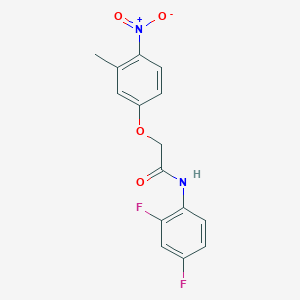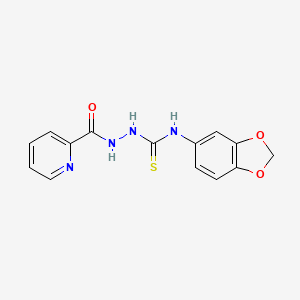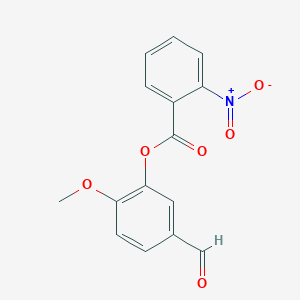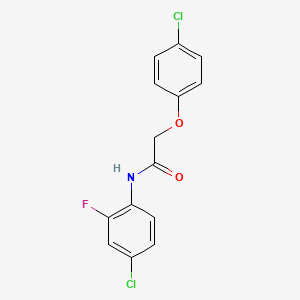
1-(2-methoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the family of triazole-containing compounds. It has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis method.
作用机制
The mechanism of action of 1-(2-methoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of key enzymes involved in cancer cell growth and proliferation. It has also been shown to disrupt the formation of fungal and viral membranes, leading to their death.
Biochemical and Physiological Effects
1-(2-methoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of cancer cells by targeting key enzymes involved in cell cycle regulation. The compound has also been shown to disrupt fungal and viral membranes, leading to their death.
实验室实验的优点和局限性
One of the advantages of 1-(2-methoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is its potent activity against cancer cells, fungi, and viruses. This makes it a promising therapeutic agent for the treatment of these diseases. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
未来方向
There are several future directions for the research on 1-(2-methoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct further studies to fully understand the mechanism of action and potential side effects of the compound. Additionally, the compound can be tested in vivo to evaluate its efficacy and safety as a therapeutic agent. Further studies can also be conducted to explore the potential of the compound in combination with other drugs for the treatment of cancer, fungal, and viral infections.
合成方法
The synthesis of 1-(2-methoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is achieved through a multistep process that involves the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine in the presence of a base to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
1-(2-methoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential as a therapeutic agent. It has been shown to have anticancer, antifungal, and antiviral properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth. It has also been tested against fungal and viral infections and has shown potent antifungal and antiviral activity.
属性
IUPAC Name |
(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-12-7-3-2-6-11(12)14(21)20-15(16)18-13(19-20)10-5-4-8-17-9-10/h2-9H,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUMVCNEFHTQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(=NC(=N2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate](/img/structure/B5844594.png)
![2,8,9-trimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5844601.png)
![4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5844618.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-methylphenyl)acrylamide](/img/structure/B5844622.png)


![ethyl 2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5844638.png)
![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5844646.png)




![N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5844681.png)
![4-chloro-N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B5844693.png)